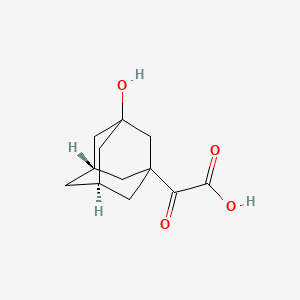![molecular formula C9H7N3O2 B15351061 4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione CAS No. 41740-54-9](/img/structure/B15351061.png)
4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione is a heterocyclic compound characterized by its complex structure, which includes multiple nitrogen atoms and fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a diamine with a diketone, followed by cyclization under acidic or basic conditions to form the imidazoquinoxaline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione has garnered interest in scientific research due to its diverse biological activities. It has been studied for its potential use in:
Medicine: The compound exhibits antitumor, antiallergenic, and anticonvulsant properties, making it a candidate for drug development.
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Industry: Its unique properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione is part of a broader class of imidazoquinoxalines, which include compounds such as imidazo[1,5-a]quinoxaline and imidazo[1,2-a]quinoxaline. While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms and functional groups, which contribute to its distinct properties and applications.
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxaline
Imidazo[1,2-a]quinoxaline
Other derivatives of imidazoquinoxalines with varying substituents and functional groups
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
41740-54-9 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,10-dione |
InChI |
InChI=1S/C9H7N3O2/c13-7-4-12-8-5(10-7)2-1-3-6(8)11-9(12)14/h1-3H,4H2,(H,10,13)(H,11,14) |
InChI Key |
ZMXUXZGSZLRCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC3=C2N1C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({[4-oxo-6-(trifluoromethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15350989.png)
![4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B15350990.png)




![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15351039.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B15351041.png)

![[(1R,2S,3R,4R,6R,8S,9S,10R,11R,14R,15R)-2,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B15351053.png)
![1-Bromo-4-[(4-chlorophenyl)methyl]benzene](/img/structure/B15351055.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,6-dimethylphenyl)piperazine;hydrochloride](/img/structure/B15351068.png)
![2-[2-[Bis(2,6-dimethylphenyl)methoxy]ethoxy]ethyl-dimethylazaniumchloride](/img/structure/B15351084.png)

